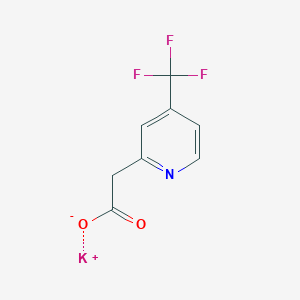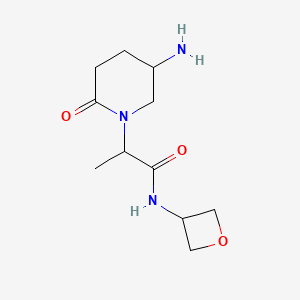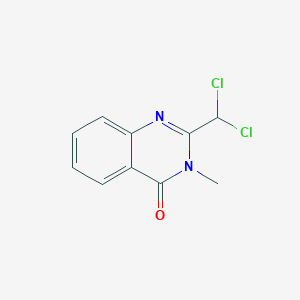
1-Pentanone, 1-(3,4-dihydroxy-2-naphthalenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dihydroxynaphthalen-2-yl)pentan-1-one is a synthetic compound belonging to the class of cathinones. Cathinones are a group of psychoactive substances that are structurally similar to amphetamines. This compound is characterized by the presence of a naphthalene ring substituted with two hydroxyl groups and a pentanone side chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydroxynaphthalen-2-yl)pentan-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dihydroxynaphthalene and pentan-1-one in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
1-(3,4-Dihydroxynaphthalen-2-yl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 1-(3,4-dihydroxynaphthalen-2-yl)pentanol.
Substitution: Formation of ethers or esters depending on the substituent.
科学的研究の応用
1-(3,4-Dihydroxynaphthalen-2-yl)pentan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly its interaction with neurotransmitter systems.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: Used in the development of new materials and as an intermediate in chemical manufacturing
作用機序
The mechanism of action of 1-(3,4-dihydroxynaphthalen-2-yl)pentan-1-one involves its interaction with monoamine transporters in the brain. It inhibits the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system .
類似化合物との比較
Similar Compounds
N-Ethylpentylone: Similar structure with an ethyl group instead of a pentanone side chain.
Dipentylone: Contains a dimethylamino group instead of hydroxyl groups.
4-Methylmethcathinone (Mephedrone): Similar cathinone structure with a methyl group on the aromatic ring
Uniqueness
1-(3,4-Dihydroxynaphthalen-2-yl)pentan-1-one is unique due to the presence of both hydroxyl groups on the naphthalene ring and the pentanone side chain.
特性
CAS番号 |
61983-13-9 |
|---|---|
分子式 |
C15H16O3 |
分子量 |
244.28 g/mol |
IUPAC名 |
1-(3,4-dihydroxynaphthalen-2-yl)pentan-1-one |
InChI |
InChI=1S/C15H16O3/c1-2-3-8-13(16)12-9-10-6-4-5-7-11(10)14(17)15(12)18/h4-7,9,17-18H,2-3,8H2,1H3 |
InChIキー |
JGTNYZOGDRPDPR-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=O)C1=CC2=CC=CC=C2C(=C1O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


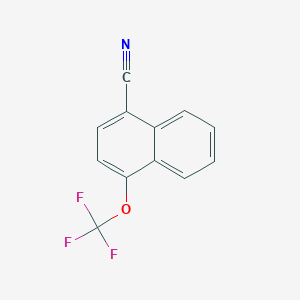

![3-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11870092.png)

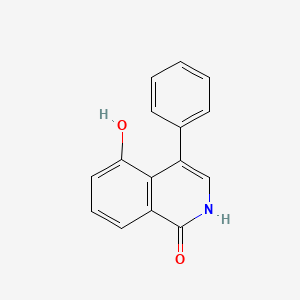
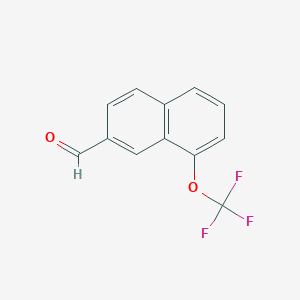
![2-Phenylbenzo[d][1,3]dioxole-4-carboxylic acid](/img/structure/B11870106.png)


